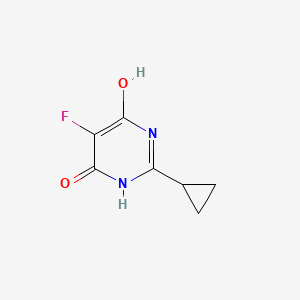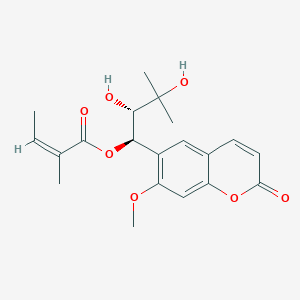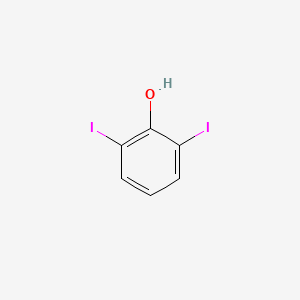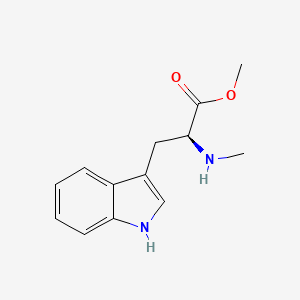
Methyl (2S)-3-(1H-indol-3-YL)-2-(methylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-3-(1H-indol-3-YL)-2-(methylamino)propanoate is a natural product found in Osteophloeum platyspermum and Gastrolobium callistachys with data available.
Scientific Research Applications
Corrosion Inhibition : Missoum et al. (2013) synthesized compounds including methyl (2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoate, which proved to be very effective inhibitors of corrosion of C38 steel in hydrochloric acid solutions. This research indicates its potential use in industrial applications where corrosion resistance is crucial (Missoum et al., 2013).
Cancer Therapy : A study by Budama-Kilinc et al. (2020) involved the synthesis of a compound structurally related to methyl (2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoate for use in cancer therapy. The compound showed toxic effects on cancer cells, indicating a potential role in the development of cancer treatments (Budama-Kilinc et al., 2020).
Synthesis of New Compounds : The compound's utility in synthesizing new chemical entities was demonstrated by Vikneshvaran and Velmathi (2017). They studied Schiff bases derived from L-Tryptophan and methyl (2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoate for corrosion inhibition of stainless steel in an acidic environment, showing its value in advanced material science (Vikneshvaran & Velmathi, 2017).
Pharmaceutical Applications : Karai et al. (2017) synthesized a compound from methyl (2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoate, which exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights its potential in developing new antibacterial agents (Karai et al., 2017).
Inhibitor Development : Research by Gordon et al. (2013) identified a compound structurally related to methyl (2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoate as a potent inhibitor of dynamin GTPase. This has implications for the development of new drugs targeting cellular processes (Gordon et al., 2013).
properties
Product Name |
Methyl (2S)-3-(1H-indol-3-YL)-2-(methylamino)propanoate |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C13H16N2O2/c1-14-12(13(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,14-15H,7H2,1-2H3/t12-/m0/s1 |
InChI Key |
RZRWZNRJBFLXSC-LBPRGKRZSA-N |
Isomeric SMILES |
CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
SMILES |
CNC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Canonical SMILES |
CNC(CC1=CNC2=CC=CC=C21)C(=O)OC |
sequence |
W |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



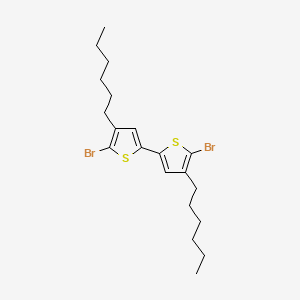




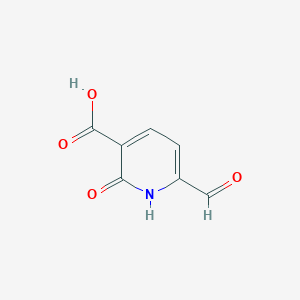


![(4S)-4-Amino-5-[[(2S)-1-[[(2S,3R)-1-[(2S,4R)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S,4R)-2-(carboxymethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1640540.png)
